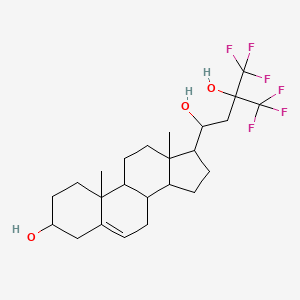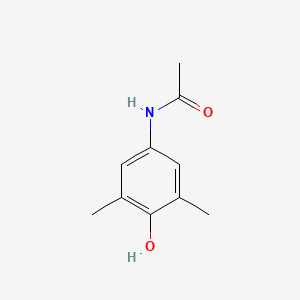
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a highly sterically hindered phenolic compound. It is known for its antioxidant properties and is used to prevent the oxidative degradation of various materials, including plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol typically involves the alkylation of phenol with tert-butyl groups. This process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as sulfuric acid . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance makes these reactions less favorable.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant mechanism of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxy radicals, making the compound an effective antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another sterically hindered phenol with similar antioxidant properties.
2,6-Di-tert-butylphenol: A widely used antioxidant in industrial applications.
Tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate: A compound with similar antioxidant properties but different structural features.
Uniqueness
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is unique due to its high steric hindrance, which provides exceptional stability to the phenoxy radicals formed during oxidation. This makes it particularly effective as an antioxidant in various applications .
Propiedades
Número CAS |
6010-34-0 |
|---|---|
Fórmula molecular |
C51H72O4 |
Peso molecular |
749.1 g/mol |
Nombre IUPAC |
2,4,6-tris[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C51H72O4/c1-46(2,3)36-24-31(25-37(43(36)53)47(4,5)6)19-30-20-34(22-32-26-38(48(7,8)9)44(54)39(27-32)49(10,11)12)42(52)35(21-30)23-33-28-40(50(13,14)15)45(55)41(29-33)51(16,17)18/h20-21,24-29,52-55H,19,22-23H2,1-18H3 |
Clave InChI |
OSPBEQGPLJSTKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
6010-34-0 |
Sinónimos |
2,4,6-tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol Ionox 312 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl N-methylcarbamate](/img/structure/B1199858.png)

![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)









